1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenoxyethanone
CAS No.:
Cat. No.: VC9634578
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O3 |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-phenoxyethanone |
| Standard InChI | InChI=1S/C21H21N3O3/c25-20(15-27-17-7-2-1-3-8-17)23-10-12-24(13-11-23)21(26)19-14-16-6-4-5-9-18(16)22-19/h1-9,14,22H,10-13,15H2 |
| Standard InChI Key | BJLQHCHKLYLPSG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
| Canonical SMILES | C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-phenoxyethanone, reflects its three primary components:
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Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capacity.
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Indole-2-carbonyl moiety: An aromatic heterocycle fused to a ketone group, enabling π-π stacking and electrophilic interactions.
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Phenoxyethanone side chain: A lipophilic aryl ether linked to an acetyl group, enhancing membrane permeability.
The molecular formula (C₂₁H₂₁N₃O₃) corresponds to a molecular weight of 363.4 g/mol. Key descriptors include:
| Property | Value |
|---|---|
| SMILES | C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
| InChIKey | BJLQHCHKLYLPSG-UHFFFAOYSA-N |
| Topological Polar Surface Area | 75.8 Ų |
| LogP (Predicted) | 2.87 |
The indole and phenoxy groups contribute to moderate lipophilicity (LogP ≈ 2.87), suggesting balanced solubility in polar and nonpolar media.
Synthetic Approaches
Retrosynthetic Analysis
While no explicit synthesis for this compound is documented, analogous piperazine-indole derivatives are typically constructed via:
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Indole functionalization: Introducing a carbonyl group at the indole’s 2-position using acyl chlorides or anhydrides.
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Piperazine coupling: Reacting the indole carbonyl intermediate with piperazine under nucleophilic acyl substitution conditions.
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Phenoxyethanone conjugation: Attaching the phenoxyethanone moiety via alkylation or Mitsunobu reactions .
Proposed Pathway
A plausible synthesis involves:
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Step 1: Indole-2-carboxylic acid activation with thionyl chloride to form the corresponding acyl chloride.
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Step 2: Condensation with piperazine in acetonitrile at 60°C to yield 4-(indole-2-carbonyl)piperazine.
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Step 3: Alkylation with 2-bromo-1-phenoxyethanone in the presence of K₂CO₃ in DMF .
Reaction conditions critical for yield optimization include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Polar aprotic (e.g., DMF) |
| Catalyst | None (base-driven) |
| Reaction Time | 6–12 hours |
Challenges include steric hindrance at the piperazine nitrogen and competing side reactions at the indole’s reactive positions.
Biological Relevance and Mechanisms
Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| PARP1 inhibitor | PARP1 enzyme | 18 μM |
| 5-HT₂A antagonist | Serotonin receptor | 120 nM |
| Indole-3-carbinol | CYP1A1 induction | 15 μM |
Mechanistic Insights
Molecular docking simulations of analogous piperazine-indole hybrids reveal:
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PARP1 inhibition: Hydrogen bonding with TYR49 (2.50 Å) and ARG217 (3.56 Å) stabilizes the enzyme-inhibitor complex .
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Antimicrobial activity: Disruption of bacterial cell membranes via hydrophobic interactions with lipid bilayers.
Research Applications
Oncology
Thiouracil-piperazine hybrids (e.g., compound 5e) demonstrate PARP1 inhibition (IC₅₀ = 18 μM) and pro-apoptotic effects in breast cancer models . The phenoxyethanone group may enhance blood-brain barrier penetration for glioblastoma targeting.
Neuropharmacology
Piperazine derivatives modulate 5-HT₂A and D₂ receptors, suggesting potential in schizophrenia treatment. Indole’s MAO-B inhibitory activity could synergize with phenoxyethanone’s pharmacokinetic properties.
Infectious Diseases
Phenoxyacetone derivatives inhibit viral neuraminidases (e.g., influenza A). Coupling this moiety to piperazine-indole scaffolds may broaden antiviral spectra .
Limitations and Challenges
Synthetic Hurdles
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Low yields (<50%) in piperazine N-alkylation due to steric effects.
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Epimerization risk at the indole carbonyl center under basic conditions.
Pharmacokinetic Deficits
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Moderate aqueous solubility (predicted 0.12 mg/mL) limits oral bioavailability.
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CYP3A4-mediated metabolism may necessitate co-administration with enzyme inhibitors.
Future Directions
Structural Optimization
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Piperazine substitution: Introducing methyl groups to enhance metabolic stability.
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Phenoxyethanone modification: Replacing the acetyl group with a bioisostere (e.g., trifluoromethyl) to improve target affinity.
Preclinical Studies
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